methyl 2-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 2-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with a unique structure that includes a difluorophenyl group, an imidazopyridine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification methods to isolate the desired product. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carbonyl compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carbonyl compounds, reduction might yield alcohols or amines, and substitution might yield various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 2-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: It can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can be compared with other similar compounds, such as:
- Methyl 2-(4-(3-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate
- Methyl 4-bromo-3-((2,6-difluorophenyl)methyl)benzoate
These compounds share structural similarities, such as the presence of difluorophenyl groups and benzoate esters, but they differ in their specific ring systems and functional groups
Properties
Molecular Formula |
C21H18F2N4O3 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl 2-[[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H18F2N4O3/c1-30-20(28)13-4-2-3-5-16(13)26-21(29)27-9-8-17-18(25-11-24-17)19(27)14-10-12(22)6-7-15(14)23/h2-7,10-11,19H,8-9H2,1H3,(H,24,25)(H,26,29) |
InChI Key |
BIORCERIJNJLQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=C(C=CC(=C4)F)F)N=CN3 |
Origin of Product |
United States |
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